molecular formula C9H8F3NO B15331606 1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one

1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one

Cat. No.: B15331606
M. Wt: 203.16 g/mol
InChI Key: VQCVWRZRYFBACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to a pyridine ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then further reacted to construct the desired pyridine ring . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, and methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl and methyl groups on the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[5-methyl-3-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5-3-7(9(10,11)12)8(6(2)14)13-4-5/h3-4H,1-2H3

InChI Key

VQCVWRZRYFBACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)C(F)(F)F

Origin of Product

United States

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